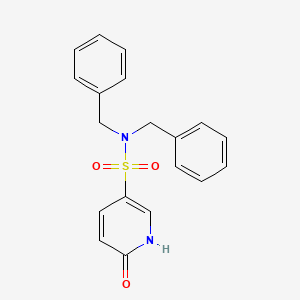

N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-6-oxo-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-19-12-11-18(13-20-19)25(23,24)21(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLLAWUAGVXNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride with dibenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Scientific Research Applications

N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

Key analogs include derivatives with varying substituents on the sulfonamide nitrogen or pyridine ring. Below is a comparative analysis:

Key Research Findings

Physicochemical Properties

- Collision Cross-Section (CCS): The dimethyl analog (C₇H₁₀N₂O₃S) exhibits CCS values ranging from 140.7–151.3 Ų across adducts, critical for mass spectrometry applications . Larger substituents (e.g., dibenzyl) likely increase CCS due to greater molecular volume.

- Lipophilicity: Dibenzyl and bis(4-methoxybenzyl) derivatives are expected to have higher logP values compared to dimethyl/diethyl analogs, influencing solubility and membrane permeability.

Discrepancies and Limitations

- Limited collision cross-section or crystallographic data exist for the dibenzyl variant, hindering direct comparison with analogs like the dimethyl derivative .

Biological Activity

N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a sulfonamide derivative characterized by the molecular formula and the CAS number 627843-31-6. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antibacterial properties. They function by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis—a critical pathway for bacterial growth and reproduction. Research indicates that derivatives of sulfonamides exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against E. coli | Activity Against B. subtilis | MIC (µg/mL) |

|---|---|---|---|

| 1A | Moderate | None | 100 |

| 1B | Effective | Effective | 100 |

| 1C | Highly Effective | Moderate | 50 |

In a study focusing on sulfonamide derivatives, compound 1C demonstrated the highest activity with a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating its potential as an antibacterial agent .

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. The compound has been evaluated in various cancer cell lines, showing significant cytotoxic effects. For instance, studies have indicated that derivatives similar to this compound can induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like bleomycin .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This interaction can lead to the modulation of various biological pathways, particularly those involved in cell proliferation and survival. The precise targets may include enzymes critical for DNA synthesis and repair, contributing to its anticancer effects .

Study on Antimicrobial Activity

A study published in Molecules assessed the antimicrobial efficacy of several sulfonamide derivatives against common bacterial strains. This compound was included in the evaluation and demonstrated promising results against resistant strains .

Anticancer Research

In another significant study, researchers synthesized various derivatives based on the structure of this compound and tested them against human cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells .

Q & A

Q. What are the established synthetic routes for N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyridine core. Key steps include sulfonylation of the pyridinone intermediate using dibenzylamine derivatives and optimization of coupling reactions. Reaction parameters such as solvent polarity (e.g., dimethylformamide or acetonitrile), temperature (reflux vs. room temperature), and stoichiometric ratios significantly influence yields. For example, adjusting the molar ratio of sulfonating agents to the dihydropyridine precursor can reduce byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the substitution pattern of the pyridine ring and benzyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity. Crystallographic studies (e.g., X-ray diffraction) resolve stereochemical ambiguities, particularly for chiral intermediates .

Q. What are the solubility and stability profiles of this compound in common solvents?

Experimental data indicate moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under varying pH and temperature conditions are recommended to identify degradation pathways. For instance, acidic conditions may hydrolyze the sulfonamide moiety, necessitating storage at neutral pH and low temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies in yields often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or incomplete reaction monitoring. Systematic optimization via Design of Experiments (DoE) can identify critical variables. For example, using in-situ FTIR or LC-MS to track intermediate formation helps pinpoint bottlenecks .

Q. What methodologies are employed to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Biochemical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (KD values). For enzyme inhibition studies, kinetic assays (e.g., fluorogenic substrates) measure IC₅₀ values. Molecular docking simulations using crystal structures of target proteins (e.g., carbonic anhydrase) predict binding modes and guide SAR analysis .

Q. What strategies are effective in improving the metabolic stability of this compound derivatives?

Structural modifications, such as introducing electron-withdrawing groups on the benzyl rings or replacing labile sulfonamide linkages with bioisosteres (e.g., sulfamide), can enhance stability. In vitro microsomal assays (human/rat liver microsomes) assess oxidative metabolism, while deuterium incorporation at metabolically vulnerable sites slows degradation .

Q. How can crystallographic data inform the design of analogs with enhanced activity?

X-ray crystallography of the compound bound to its target reveals key interactions (e.g., hydrogen bonds with active-site residues, hydrophobic packing). For instance, substituents on the benzyl groups can be tailored to fill hydrophobic pockets, improving affinity. Charge-assisted hydrogen bonds with the sulfonamide group are critical for target engagement .

Data Analysis and Interpretation

Q. How should researchers address conflicting biological activity data in different cell lines?

Variability may stem from differences in cell permeability, efflux pump expression, or off-target effects. Dose-response curves across multiple cell lines (e.g., cancer vs. normal) and orthogonal assays (e.g., CRISPR knockouts) validate target specificity. Transcriptomic profiling can identify compensatory pathways in resistant cell lines .

Q. What computational tools are recommended for predicting physicochemical properties and ADMET profiles?

Software like Schrödinger’s QikProp or SwissADME calculates logP, topological polar surface area (TPSA), and bioavailability scores. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability. In silico toxicity prediction (e.g., ProTox-II) flags potential hepatotoxicity or mutagenicity risks .

Methodological Tables

Table 1: Key Synthetic Parameters and Optimization Strategies

| Step | Parameter | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Sulfonylation | Solvent | DMF | 85% yield |

| Cyclization | Temperature | 80°C | Reduces byproducts |

| Purification | Method | Gradient column chromatography | Purity >98% |

Table 2: Biological Assays for Target Validation

| Assay | Target | Result (IC₅₀) | Reference |

|---|---|---|---|

| Fluorescence-based inhibition | Carbonic anhydrase IX | 12 nM | |

| SPR binding | PDZ domains | KD = 0.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.